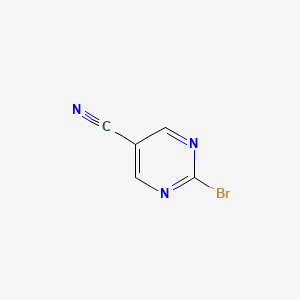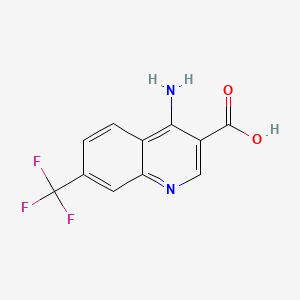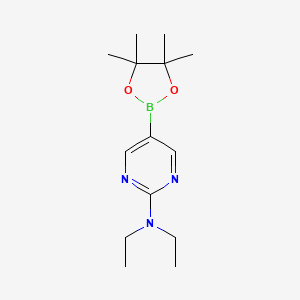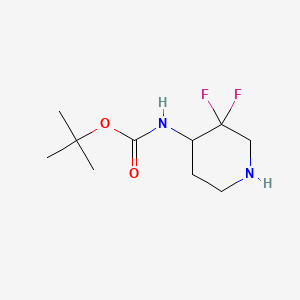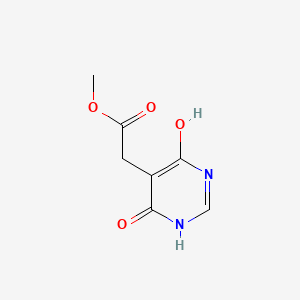
Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a chemical compound with the molecular formula C7H8N2O4. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. Pyrimidines are known for their presence in nucleic acids, such as DNA and RNA, making them crucial in the field of biochemistry and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate typically involves the reaction of 4,6-dihydroxypyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized for maximum yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce dihydropyrimidine derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antiviral agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or viral replication .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-hydroxypyrimidin-5-yl)acetate
- Methyl 2-(6-hydroxypyrimidin-5-yl)acetate
- Methyl 2-(4,6-dimethoxypyrimidin-5-yl)acetate
Uniqueness
Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is unique due to the presence of two hydroxyl groups at positions 4 and 6 of the pyrimidine ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
methyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-5(10)2-4-6(11)8-3-9-7(4)12/h3H,2H2,1H3,(H2,8,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJXBVAZZBKSKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=CNC1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710468 |
Source


|
| Record name | Methyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171096-32-5 |
Source


|
| Record name | Methyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
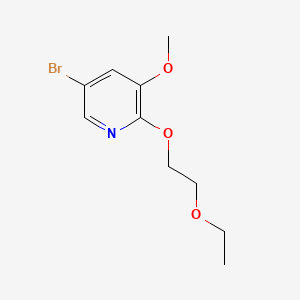
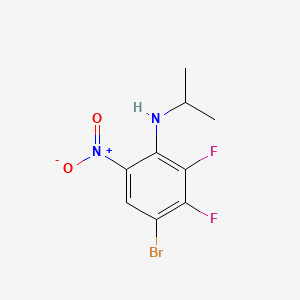
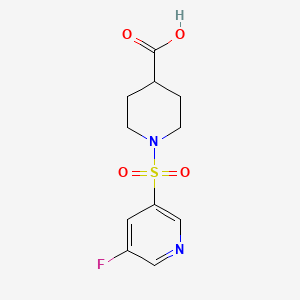
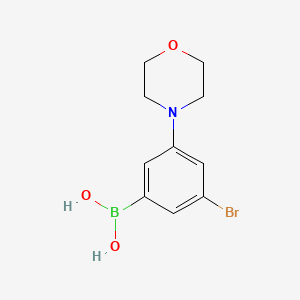
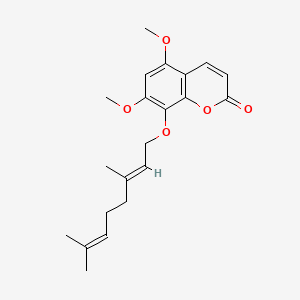
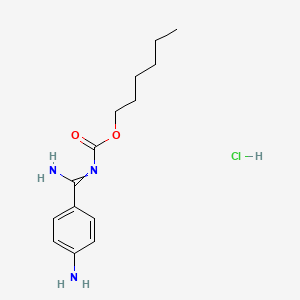
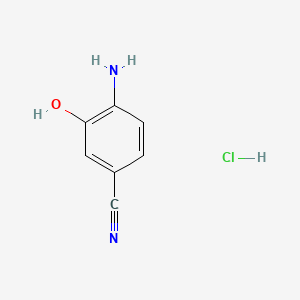

![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B595320.png)
